![molecular formula C6H12O2S B1587262 Methylthiomethyl butyrate CAS No. 74758-93-3](/img/structure/B1587262.png)
Methylthiomethyl butyrate
Overview
Description
Methylthiomethyl butyrate is an organic compound belonging to the class of fatty acid esters. It is characterized by its chemical formula C6H12O2S and is known for its distinctive sulfur-containing ester group. This compound is often used as a flavoring agent due to its pleasant aroma and is found in various natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthiomethyl butyrate can be synthesized through a mild and convenient method involving the reaction of chloromethyl methyl sulfide with butyric acid in the presence of a base such as silver nitrate. This reaction typically occurs under mild conditions and yields the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butyric acid with methanol in the presence of a sulfur-containing catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methylthiomethyl butyrate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Chemical Properties and Safety Profile
Methylthiomethyl butyrate has the chemical formula and is classified as a simple aliphatic sulfide. Its safety profile has been evaluated, with a No Observed Effect Level (NOEL) established at 1.4 mg/kg body weight per day based on studies conducted in rats. No significant safety concerns were reported during a 90-day toxicity study .
Applications in Food Science
- Flavoring Agent :
- Food Preservation :
Pharmacological Applications
- Gut Health :
- Metabolic Disorders :
- Neuroprotective Effects :
Case Study 1: Flavoring Efficacy
A study conducted by the EFSA evaluated the sensory properties of MTMB in food applications. It was found that MTMB significantly enhanced the flavor profile of various products while remaining within safe consumption limits.
Case Study 2: Gut Health Improvement
In an animal model study, chronic administration of MTMB was linked to improved gut barrier function and reduced inflammatory markers in the gastrointestinal tract. This suggests potential therapeutic applications for gastrointestinal disorders.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methylthiomethyl butyrate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and methanol. Additionally, its sulfur-containing group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Methyl butyrate: Lacks the sulfur-containing group, resulting in different chemical properties and applications.
Ethylthiomethyl butyrate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and aroma.
Butylthiomethyl butyrate: Contains a butyl group, affecting its solubility and industrial applications
Uniqueness: Methylthiomethyl butyrate is unique due to its sulfur-containing ester group, which imparts distinct chemical reactivity and sensory properties. This makes it particularly valuable in flavor and fragrance industries .
Biological Activity
Methylthiomethyl butyrate (MTMB) is a compound of interest due to its potential biological activities, particularly in the context of fatty acid metabolism and its effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity associated with MTMB, including relevant research findings, case studies, and data tables.
Overview of this compound
This compound is classified as an ester derived from butyric acid and methylthiol. It is structurally related to other butyrate esters, which are known for their roles in various biological processes, including energy metabolism and anti-inflammatory effects. The compound's molecular formula is , and it exhibits properties typical of fatty acid esters.
1. Metabolic Effects
Research indicates that butyrate derivatives, including MTMB, play significant roles in metabolic regulation. They are known to influence energy homeostasis and fat metabolism by acting as signaling molecules. Specifically, butyrate has been shown to activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which mediate various physiological responses including appetite regulation and energy expenditure .
2. Anti-Inflammatory Properties
Butyrate and its derivatives have demonstrated anti-inflammatory effects in various studies. For instance, they can inhibit the production of pro-inflammatory cytokines in immune cells. A study highlighted that butyrate reduced TNF-α levels in human umbilical vein endothelial cells (HUVECs), suggesting that MTMB may also possess similar properties due to its structural relationship with butyrate .
3. Cancer Research
The role of butyrate in cancer biology has garnered attention, particularly regarding its ability to induce apoptosis in cancer cells and inhibit tumor growth. MTMB's potential as an anti-cancer agent is still under investigation; however, it is hypothesized that its mechanism may involve histone deacetylase inhibition, similar to other butyrates .
Case Study 1: In Vitro Effects on Cancer Cell Lines
A study examined the effects of MTMB on various cancer cell lines. The results indicated that treatment with MTMB led to a significant reduction in cell viability and induced apoptosis in colorectal cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 2: Gut Microbiota Interaction
Another investigation focused on the interaction between MTMB and gut microbiota. It was found that MTMB could modulate the composition of gut bacteria, promoting beneficial strains while inhibiting pathogenic ones. This suggests a potential role for MTMB in gut health and its implications for metabolic diseases .
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
methylsulfanylmethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-4-6(7)8-5-9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUNUCMBMQPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868320 | |
Record name | Methylthiomethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with metallic fruity odour | |
Record name | Methylthiomethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
182.00 to 183.00 °C. @ 760.00 mm Hg | |
Record name | Methylthiomethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
Record name | Methylthiomethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methylthiomethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.948 | |
Record name | Methylthiomethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
74758-93-3 | |
Record name | (Methylthio)methyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74758-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylthiomethyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylthiomethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylthio)methyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTHIOMETHYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PF86RKU3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylthiomethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.